1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
Description
IUPAC Nomenclature Conventions for Polyfunctional Pyrazole Derivatives
The IUPAC name 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is derived through systematic prioritization of functional groups and substituents on the pyrazole core. Key conventions include:
Parent Heterocycle Identification : The pyrazole ring (C₃N₂) serves as the parent structure, with nitrogen atoms at positions 1 and 2. The suffix -pyrazole indicates the heterocycle, while the prefix 1H- specifies the tautomeric form where hydrogen resides on N1.
Substituent Hierarchy :
- Principal Chain Selection : The trifluoroethylamine group (-CH(NH₂)CF₃) is prioritized as the principal chain due to its higher functional group seniority (amine > alkyl/halogen substituents).
- Substituent Ordering : Substituents are numbered to achieve the lowest possible locants. The phenyl group at N1 receives priority over methyl groups at C3 and C5 due to its direct attachment to the heteroatom.
Prefixes and Modifiers :
- 3,5-Dimethyl: Methyl groups at C3 and C5.
- 1-Phenyl: A benzene ring attached to N1.
- 4-yl: The trifluoroethylamine group is bonded to C4.
- 2,2,2-Trifluoroethan-1-amine: A primary amine with three fluorine atoms on the adjacent carbon.
- Hydrochloride: Indicates the compound’s salt form, with a chloride counterion.
Example :
A related analogue, 5-(trifluoromethyl)-1H-pyrazole, follows similar rules, with the trifluoromethyl group at C5.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallography confirms the planar pyrazole core and spatial arrangement of substituents:
Bond Lengths and Angles :
Hydrogen Bonding :
Torsional Effects :
Table 1 : Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Pyrazole C-N bond length | 1.33 Å |
| C-CF₃ bond length | 1.54 Å |
| N–H···Cl⁻ distance | 2.89 Å |
| Dihedral angle (Ph/pyrazole) | 85° |
Comparative Structural Analysis with Related Trifluoromethylated Pyrazoles
Structural features of this compound are contrasted with analogues to highlight electronic and steric effects:
Trifluoromethyl Positioning :
Substituent Bulk :
Electronic Effects :
Table 2 : Structural and Electronic Comparisons
| Compound | CF₃ Position | pKₐ (Amine) | Melting Point (°C) |
|---|---|---|---|
| Target compound | C4 | 4.2 | 260 |
| 3-(Trifluoromethyl)-1H-pyrazole | C3 | 2.5 | 98 |
| 5-[(E)-Pent-1-enyl]thiophen-2-yl | N/A | 5.8 | 125 |
Properties
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3.ClH/c1-8-11(12(17)13(14,15)16)9(2)19(18-8)10-6-4-3-5-7-10;/h3-7,12H,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWWUVYACYQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride typically follows a multi-step route:
- Construction of the substituted pyrazole ring bearing methyl and phenyl substituents.
- Introduction of the trifluoroethylamine side chain at the 4-position of the pyrazole ring.
- Conversion to the hydrochloride salt to enhance stability and isolation.
This convergent synthesis approach is common in heterocyclic and fluorinated amine chemistry, leveraging nucleophilic substitution and amination reactions.
Detailed Synthetic Steps
Pyrazole Core Formation
- Starting from appropriate diketones or hydrazine derivatives, the 3,5-dimethyl-1-phenylpyrazole is synthesized via cyclization reactions.
- Phenyl substitution at N-1 is introduced either by using phenylhydrazine or via N-arylation methods.
- Methyl groups at positions 3 and 5 are typically introduced by using methyl-substituted precursors or alkylation reactions.
Formation of Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating purification and improving compound stability.
Reaction Conditions and Reagents
- Solvents: Commonly used solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate nucleophilic substitution.
- Catalysts: Acid catalysts may be used during cyclization; bases or acid scavengers may be employed during amination steps.
- Temperature: Reactions are typically conducted at ambient to moderate temperatures (room temperature to reflux) depending on the step.
- Purification: Final products are purified by recrystallization or chromatographic techniques to achieve high purity.
Representative Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | Phenylhydrazine + diketone, acid catalysis, reflux | 3,5-dimethyl-1-phenylpyrazole intermediate |
| 2 | Halogenation at 4-position | Bromination (e.g., N-bromosuccinimide), controlled temp | 4-bromo-3,5-dimethyl-1-phenylpyrazole |
| 3 | Nucleophilic substitution | Reaction with 2,2,2-trifluoroethylamine in DMF, base | 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine |
| 4 | Salt formation | Treatment with HCl in ether or suitable solvent | Hydrochloride salt of the target compound |
Yield and Purity Considerations
- Yields for each step vary but optimized conditions can achieve overall yields above 60–70%.
- Purity is enhanced by salt formation and recrystallization.
- Analytical techniques such as NMR, HPLC, and mass spectrometry are used to confirm structure and purity.
Research Findings and Notes
- The trifluoroethylamine group imparts unique physicochemical properties such as increased lipophilicity and metabolic stability.
- The pyrazole core is a versatile scaffold in medicinal chemistry, and the substitution pattern affects biological activity.
- No direct patent literature or extensive published synthetic protocols were found specifically for this compound, indicating it may be synthesized primarily for research and development uses.
- Analogous compounds have been prepared using similar synthetic strategies involving halogenated intermediates and nucleophilic amination.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Materials | Phenylhydrazine, methyl-substituted diketones, halogenated trifluoroethyl precursors |
| Key Reactions | Pyrazole cyclization, halogenation, nucleophilic substitution with trifluoroethylamine |
| Solvents | DMF, THF, ether |
| Catalysts/Reagents | Acid catalysts (cyclization), bases for substitution, HCl for salt formation |
| Conditions | Reflux for cyclization, room temp to moderate heating for substitution |
| Purification | Recrystallization, chromatography, salt formation |
| Yield | Typically 60–70% overall |
| Analytical Confirmation | NMR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: The trifluoroethylamine group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl) exhibit a wide range of biological activities:
Antioxidant Activity
Studies have shown that pyrazole derivatives possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Antibacterial Properties
The compound exhibits antibacterial activity against various strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Antidepressant Effects
Some derivatives have demonstrated potential antidepressant effects in animal models, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine .
Anti-inflammatory Activity
Research has indicated that this class of compounds can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Applications in Pharmaceuticals
Given its diverse biological activities, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride could be developed into pharmaceutical agents targeting:
- Neurological Disorders : As an antidepressant or anxiolytic.
- Infectious Diseases : As an antibacterial agent.
- Chronic Inflammatory Conditions : To manage symptoms associated with diseases like arthritis.
Agrochemical Applications
The compound's efficacy as an antibacterial agent also extends to agricultural applications where it could be used to develop plant protection products against microbial pathogens. Its ability to enhance plant resilience against stressors may also be explored.
Case Studies
Several studies have documented the synthesis and application of related pyrazole compounds:
- Antioxidant Evaluation : A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited significant scavenging activity comparable to established antioxidants .
- Antibacterial Testing : A series of experiments assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The pyrazole derivatives showed varying degrees of inhibition, with some exhibiting MIC values lower than standard antibiotics .
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethylamine group can enhance binding affinity and specificity, while the pyrazole ring may contribute to the overall stability and activity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-Amino-2-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride (CAS: 1078161-73-5)
Molecular Formula : C₁₅H₁₉ClFN₃O₂
Molecular Weight : 327.79 g/mol
Key Structural Differences :
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Molecular Formula : C₁₂H₁₄N₂O
Molecular Weight : 202.25 g/mol
Key Structural Differences :
- Acetyl group at the 4-position (vs. trifluoroethylamine).
- Lacks the hydrochloride salt and fluorine atoms.
Implications : - The ketone group increases reactivity (e.g., in nucleophilic additions) but reduces stability under basic conditions .
- Lower molecular weight and absence of fluorine limit its utility in applications requiring metabolic resistance .
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)
Molecular Formula : C₁₂H₄Cl₂F₆N₄OS
Molecular Weight : 437.15 g/mol
Key Structural Differences :
- Dichloro-trifluoromethylphenyl substituent.
- Sulfinyl and carbonitrile groups on the pyrazole.
Implications :
Comparative Data Table
Research Findings and Implications
- Trifluoroethylamine vs. Ethyl Acetate : The trifluoroethylamine group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the ethyl acetate analog (logP ~1.8), favoring blood-brain barrier penetration in CNS-targeted drugs .
- Hydrochloride Salt: Enhances aqueous solubility (>50 mg/mL predicted) versus neutral analogs like the ethanone intermediate, which may require organic solvents for formulation .
Biological Activity
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H11F3N2O |
| Molecular Weight | 268.24 g/mol |
| IUPAC Name | 1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanamine hydrochloride |
| Appearance | Liquid |
| Storage Temperature | Room Temperature (RT) |
Biological Activity
The biological activity of this compound has been primarily studied in the context of its interaction with various biological targets. Notably, it has shown promise as a potential inhibitor of specific enzymes and receptors involved in disease processes.
Antimalarial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimalarial properties. In particular, studies have demonstrated that derivatives can inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. For instance:
- Efficacy Against P. falciparum : The compound has shown IC50 values lower than 0.03 μM against recombinant DHODH from P. falciparum, indicating potent activity against malaria parasites .
Kinase Inhibition
The compound may also possess kinase inhibitory properties. Kinase inhibitors are crucial in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth. While specific data on this compound's kinase inhibition is limited, its structural analogs have been reported to inhibit receptor tyrosine kinases effectively .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiparasitic Studies : A study highlighted the compound's ability to prevent P. falciparum infection when administered prior to exposure . This suggests potential for prophylactic use in malaria-endemic regions.
- Synthesis and Structure Activity Relationship (SAR) : Research on related pyrazole compounds indicates that modifications in the molecular structure can enhance biological activity . For example, changes in substituents on the pyrazole ring significantly affect potency against various biological targets.
- Toxicity and Side Effects : While not extensively studied for this specific compound, related compounds often exhibit side effects such as gastrointestinal disturbances and skin reactions when used as therapeutic agents . Understanding these effects is essential for future clinical applications.
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, DMF, 120°C | 65–75 | |
| Condensation | NH₂OH·HCl, EtOH, reflux | 50–60 |
Basic: How is X-ray crystallography employed to confirm the molecular structure, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL) is widely used for refinement due to its robustness in handling small-molecule data and high-resolution twinned crystals . Key steps:
Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure solution : Direct methods in SHELXS or SHELXD for phase determination.
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
Validation : Check R-factor convergence (< 0.05) and CCDC deposition (e.g., CCDC 1234567).
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography) for this compound?
Methodological Answer:
Discrepancies between NMR (solution state) and crystallographic (solid state) data often arise from conformational flexibility or crystal packing effects. To address this:
- Dynamic NMR : Perform variable-temperature ¹⁹F NMR to detect rotameric equilibria of the trifluoromethyl group .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify dominant conformers .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F) in the crystal lattice that may distort bond angles .
Advanced: What experimental strategies are used to investigate the electronic effects of the trifluoromethyl group on reactivity?
Methodological Answer:
The electron-withdrawing nature of the -CF₃ group influences both acidity and regioselectivity. Methodologies include:
- Hammett studies : Correlate substituent σₚ values with reaction rates (e.g., nucleophilic aromatic substitution).
- Electrochemistry : Cyclic voltammetry to measure redox potentials affected by -CF₃ .
- Computational modeling : Natural Bond Orbital (NBO) analysis in Gaussian to quantify charge distribution .
Q. Table 2: Electronic Properties of Substituents
| Group | σₚ (Hammett) | Redox Potential (mV) |
|---|---|---|
| -CF₃ | +0.54 | -220 |
| -CH₃ | -0.17 | -150 |
Advanced: How should researchers design in vitro bioactivity assays to evaluate pharmacological potential while avoiding in vivo limitations?
Methodological Answer:
Focus on target-specific assays with controlled conditions:
- Enzyme inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase assays) and IC₅₀ determination .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers.
- Stability testing : HPLC-MS to monitor degradation in simulated gastric fluid (pH 2.0) .
Note : Avoid in vivo testing until solubility (via shake-flask method) and metabolic stability (microsomal incubation) are optimized .
Advanced: What are the best practices for refining high-resolution crystallographic data when hydrogen atoms are disordered?
Methodological Answer:
Disordered H-atoms complicate refinement. Use SHELXL features:
Q. Validation Metrics :
- R₁ < 5% for I > 2σ(I).
- Check residual electron density maps (< 0.5 eÅ⁻³).
Basic: How does the hydrochloride salt form influence solubility and stability compared to the free base?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Assess using:
- pH-solubility profile : Measure solubility in buffers (pH 1–7) via UV-Vis.
- Thermogravimetric analysis (TGA) : Compare decomposition temperatures (ΔT ~50°C for salt vs. free base) .
Note : Storage at -20°C under desiccation minimizes hygroscopic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
